2,2-Dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide is a synthetic organic compound with a complex structure that includes both amide and piperidine functionalities. This compound is classified under amides, specifically as a substituted propanamide due to the presence of the piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 227.35 g/mol. The compound has garnered attention in scientific research for its potential biological activities and applications.
The synthesis of 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide typically involves several steps:
The synthesis may involve:
The molecular structure of 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide features:
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₅N₃O |
Molecular Weight | 227.35 g/mol |
IUPAC Name | 2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide |
InChI | InChI=1S/C12H25N3O/c1-4... |
Canonical SMILES | CCN(CC1CCN(CC1)C)C(=O)C(C)N |
2,2-Dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide can participate in various chemical reactions:
Reagents and conditions for these reactions vary but typically include:
The mechanism of action for 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide involves its interaction with biological targets:
The compound exhibits typical characteristics associated with amides:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in ethanol |
2,2-Dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide has potential applications in various scientific fields:
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3